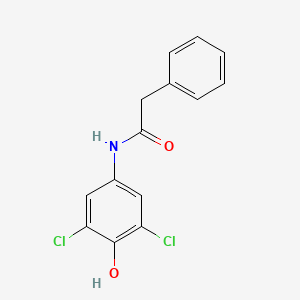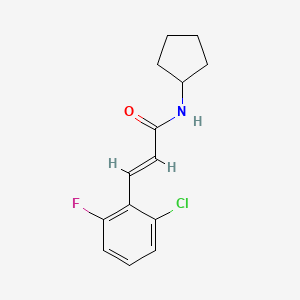
3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes. In
作用机制
CPAA exerts its pharmacological effects by inhibiting the activity of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme, which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and protein synthesis. 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide is a tumor suppressor enzyme, and its inhibition by CPAA leads to the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CPAA has been shown to induce various biochemical and physiological effects in cells and tissues. It induces cell cycle arrest and apoptosis in cancer cells, reduces the accumulation of beta-amyloid peptides in the brain, and improves insulin sensitivity and glucose uptake in cells. CPAA also modulates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in regulating cell growth and survival.
实验室实验的优点和局限性
CPAA has several advantages as a research tool, including its potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme, which makes it a valuable tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide in various cellular processes. However, CPAA also has certain limitations, including its potential cytotoxicity and off-target effects, which need to be carefully evaluated in experimental settings.
未来方向
There are several future directions for research on CPAA, including the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide inhibitors, the identification of novel therapeutic applications for CPAA in various diseases, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the potential use of CPAA as a research tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide in various cellular processes warrants further investigation.
Conclusion
In conclusion, CPAA is a potent and selective inhibitor of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways that regulate cell growth and survival. CPAA has several advantages as a research tool, but also has certain limitations that need to be carefully evaluated. Future research on CPAA should focus on the development of more potent and selective inhibitors, the identification of novel therapeutic applications, and the elucidation of its molecular mechanisms of action.
合成方法
The synthesis of CPAA involves several steps, including the reaction of 2-chloro-6-fluoroaniline with cyclopentylamine to form 2-chloro-6-fluoro-N-cyclopentylaniline. This intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide. The purity of the final product is achieved through recrystallization and chromatography techniques.
科学研究应用
CPAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, CPAA has been shown to reduce the accumulation of toxic beta-amyloid peptides in the brain. In diabetes, CPAA has been shown to improve insulin sensitivity and glucose uptake in cells.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-12-6-3-7-13(16)11(12)8-9-14(18)17-10-4-1-2-5-10/h3,6-10H,1-2,4-5H2,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJIPNJLPKCCN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

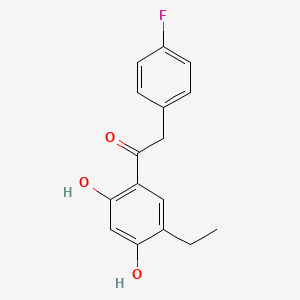
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
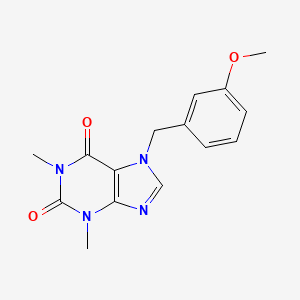
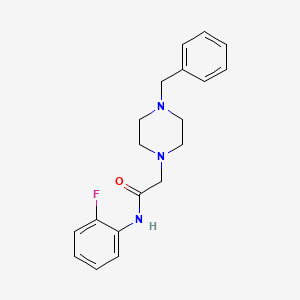
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
